molecular formula C12H14N2O2 B1397890 1H-Indole-1-propanoic acid, 7-amino-, methyl ester CAS No. 1239711-15-9

1H-Indole-1-propanoic acid, 7-amino-, methyl ester

Cat. No. B1397890
CAS RN: 1239711-15-9
M. Wt: 218.25 g/mol
InChI Key: AXSGLXPTNSLYNN-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . They are found in proteins in the form of amino acids, such as tryptophan .


Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Pharmacological Research

Indole derivatives are known for their diverse biological activities and have been studied for various pharmacological applications. For instance, some indole compounds have been investigated for their anti-HIV properties through molecular docking studies .

Plant Biology

Indole-3-acetic acid, an indole derivative, is a plant hormone involved in the degradation of tryptophan in higher plants. This suggests that indole derivatives could be significant in plant growth and development studies .

Chemical Synthesis

Indole structures are prevalent in natural products and pharmaceuticals, making them valuable targets for synthetic chemistry research. The synthesis of complex indole derivatives can lead to the development of new compounds with potential therapeutic applications .

Gut Microbiome Research

Indoles derived from gut bacteria have been shown to influence host physiology and health. Research into gut-bacteria-derived indoles can provide new insights into the gut-brain axis and the development of therapeutics for gastrointestinal disorders .

Environmental Science

Indoles are also involved in environmental science, particularly in the study of soil health and plant-microbe interactions, due to their role as signaling molecules.

A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in natural products New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

methyl 3-(7-aminoindol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-11(15)6-8-14-7-5-9-3-2-4-10(13)12(9)14/h2-5,7H,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSGLXPTNSLYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-1-propanoic acid, 7-amino-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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